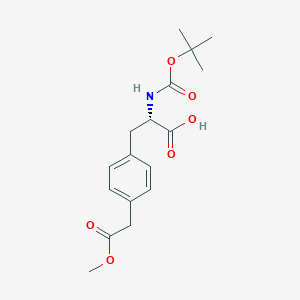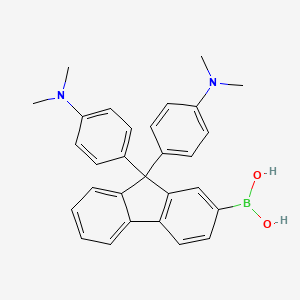
(9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid is a boronic acid derivative that features a fluorene core substituted with dimethylamino groups and boronic acid functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid typically involves the following steps:
Formation of the fluorene core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction involving fluorene and an appropriate alkylating agent.
Introduction of dimethylamino groups: The dimethylamino groups are introduced via a nucleophilic substitution reaction, where the fluorene core reacts with dimethylamine.
Boronic acid functionality:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, such as palladium(II) acetate, are used in Suzuki-Miyaura cross-coupling reactions, often in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of boronate esters.
Substitution: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
(9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid has several scientific research applications:
Organic Electronics: It is used in the development of light-emitting diodes (LEDs) and organic photovoltaic cells due to its excellent electron-donating properties.
Sensors: The compound’s boronic acid functionality allows it to bind with diols, making it useful in the development of sensors for detecting sugars and other biomolecules.
Medicinal Chemistry: It is explored for its potential in drug delivery systems and as a building block for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. Additionally, the dimethylamino groups enhance the compound’s electron-donating properties, facilitating its use in organic electronics.
Comparación Con Compuestos Similares
(9,9-Bis(4-hydroxyphenyl)-9H-fluoren-2-yl)boronic acid: This compound features hydroxyl groups instead of dimethylamino groups, making it less electron-donating but more suitable for hydrogen bonding interactions.
(9,9-Bis(4-diphenylamino)phenyl)-9H-fluoren-2-yl)boronic acid: This compound has diphenylamino groups, which provide different electronic properties compared to dimethylamino groups.
Uniqueness: (9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid is unique due to its combination of boronic acid functionality and strong electron-donating dimethylamino groups, making it highly effective in applications requiring both properties, such as in organic electronics and sensor development.
Propiedades
Número CAS |
817642-15-2 |
|---|---|
Fórmula molecular |
C29H29BN2O2 |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
[9,9-bis[4-(dimethylamino)phenyl]fluoren-2-yl]boronic acid |
InChI |
InChI=1S/C29H29BN2O2/c1-31(2)23-14-9-20(10-15-23)29(21-11-16-24(17-12-21)32(3)4)27-8-6-5-7-25(27)26-18-13-22(30(33)34)19-28(26)29/h5-19,33-34H,1-4H3 |
Clave InChI |
DWAQYSUDERVGHX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


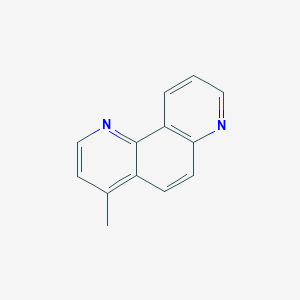
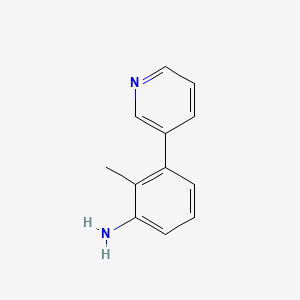

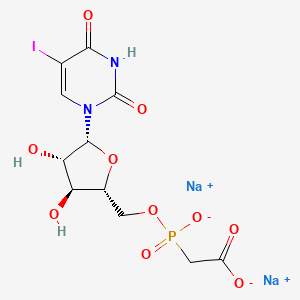
![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
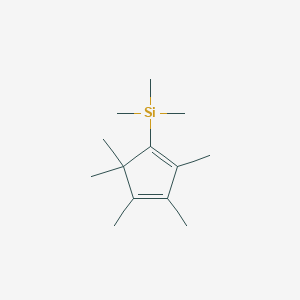
![1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13146464.png)
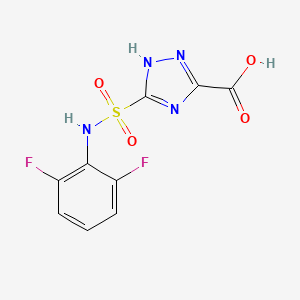
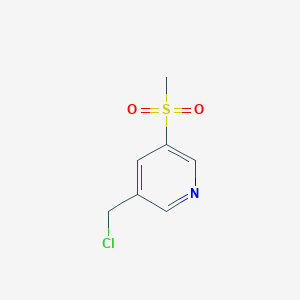
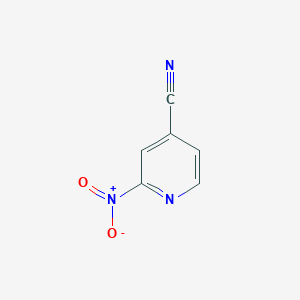
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13146487.png)
![[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)
